Capsiate, specifically the compound known as CH-19 Capsiate, is a non-pungent analog of capsaicin found in certain varieties of chili peppers, particularly the Capsicum annuum cultivar known as CH-19 Sweet. Unlike capsaicin, which is responsible for the heat in chili peppers, capsiate provides similar benefits without the associated pungency. This characteristic makes it an attractive compound for various applications in food science and medicine.
Capsiate is primarily sourced from the CH-19 Sweet pepper, which has been genetically selected to produce high levels of this compound while minimizing pungency. The biosynthetic pathway of capsiate is closely related to that of capsaicin, utilizing precursors such as vanillin and vanillyl alcohol .
The synthesis of capsiate involves enzymatic pathways found in specific pepper cultivars. The primary method identified for the biosynthesis of capsiate involves the reduction of vanillin to vanillyl alcohol, catalyzed by cinnamyl alcohol dehydrogenase (CAD). This enzyme plays a crucial role in transforming vanillin into vanillyl alcohol, which is then used to synthesize capsiate .
The production of capsiate from vanillin requires specific conditions that favor the activity of CAD. Research indicates that mature red fruit extracts exhibit significantly higher vanillin reduction activity compared to immature green fruit extracts, suggesting that enzymatic activity increases with fruit maturity .
Chemically, capsiate is a non-pungent compound with a structure resembling that of capsaicin. The molecular formula for capsiate is C_18H_30O_4, and its structure can be described as an ester formed from vanillyl alcohol and 8-methylnonanoic acid.
The molecular weight of capsiate is approximately 302.44 g/mol. Structural analysis using techniques such as high-performance liquid chromatography coupled with mass spectrometry has facilitated the identification and quantification of capsiate in various pepper cultivars .
Capsiate synthesis primarily involves the enzymatic reaction where vanillin is reduced to vanillyl alcohol. This reaction is crucial since it serves as a precursor for further modifications leading to capsiate formation. The reaction can be summarized as follows:
The reduction reaction's efficiency can vary based on several factors, including enzyme concentration, substrate availability, and environmental conditions such as temperature and pH .
Capsiate appears as a white crystalline powder at room temperature. It is soluble in organic solvents but exhibits limited solubility in water.
Analytical methods such as nuclear magnetic resonance spectroscopy have been employed to confirm its structural integrity during synthesis and extraction processes .
Capsiate has garnered attention for its potential applications in various fields:
Capsiate (4-hydroxy-3-methoxybenzyl 8-methylnonanoate) is the predominant capsinoid in Capsicum annuum cv. CH-19 Sweet. Its biosynthesis diverges from the canonical capsaicinoid pathway at the vanillin node. Unlike capsaicinoids, which require vanillylamine, capsinoids utilize vanillyl alcohol as the aromatic precursor. This alcohol is formed through the NADPH-dependent reduction of vanillin, catalyzed by cinnamyl alcohol dehydrogenase (CAD), a key enzyme also involved in lignin biosynthesis [2].
In vitro assays of placental tissue from CH-19 Sweet confirmed CAD’s role: Recombinant CaCAD1 protein efficiently converted vanillin to vanillyl alcohol, and this activity was suppressed by the specific CAD inhibitor OHPAS (N-(O-hydroxyphenyl) sulfinamoyltertiobutyl acetate) and the metalloenzyme inhibitor EDTA [2]. The vanillyl alcohol then undergoes esterification with branched-chain fatty acids (e.g., 8-methylnonanoic acid) via capsaicin synthase (Pun1), the same enzyme responsible for capsaicin biosynthesis [4] [10]. This shared condensation step explains why capsiate accumulation occurs in placental tissues where Pun1 is expressed.
Capsiate biosynthesis peaks during early fruit development (20–27 days post-anthesis, dpa) but declines sharply as fruits mature (>40 dpa) in most genotypes. Notably, the cultivar ‘Bode’ (C. chinense) exhibits sustained accumulation up to 76 dpa, highlighting genotype- and species-dependent regulation [8].
Table 1: Enzymatic Components of Capsiate Biosynthesis
| Enzyme | Gene Identifier | Reaction Catalyzed | Cofactor/Inhibitors | Tissue Specificity |
|---|---|---|---|---|
| Cinnamyl alcohol dehydrogenase (CAD) | CaCAD1 | Vanillin → Vanillyl alcohol | NADPH; Inhibited by OHPAS, EDTA | Placenta, Pericarp |
| Capsaicin synthase (Pun1) | Pun1 | Vanillyl alcohol + Fatty acid → Capsiate | – | Placental epidermis |
| Hydroxycinnamoyl-CoA hydratase/lyase (HCHL) | – | Ferulic acid → Vanillin | – | Placenta |
The putative aminotransferase (pAMT) gene is pivotal for redirecting metabolic flux toward capsinoid biosynthesis. Functional pAMT catalyzes vanillylamine formation from vanillin, the precursor for capsaicinoids. Loss-of-function mutations in pAMT disrupt vanillylamine synthesis, causing vanillin to accumulate and be shunted toward vanillyl alcohol (and subsequently capsiate) production [1] [5].
CH-19 Sweet carries a critical 1-bp insertion (T) at position 1291 in the pAMT cDNA, generating a premature stop codon (TGA). This truncates the pAMT protein, abolishing its enzymatic activity. Western blot analysis confirmed the absence of functional pAMT protein despite normal transcript levels [1]. A dCAPS marker developed for this mutation co-segregates perfectly with the capsinoid phenotype in F₂ populations, confirming its causal role [1].
Additional pAMT alleles have been identified:
High-capsinoid cultivars like CH-19 Sweet (C. annuum), Belize Sweet (C. chinense), and Himo (C. annuum) share disrupted pAMT but differ in genetic background and capsinoid profiles:
Phylogenetic analysis indicates independent origins of pAMT mutations. CH-19 Sweet’s mutation arose in Thai pungent ancestor ‘CH-19’, while Himo and Color Piman Yellow evolved in Japanese and modern bell pepper backgrounds, respectively [5] [10]. Synteny analysis suggests that genes encoding CAD and Pun1 predate pAMT in Solanaceae evolution, implying capsiate biosynthesis may be an ancestral trait co-opted after pAMT dysfunction [2] [10].
Table 2: Capsinoid Profiles of Key Cultivars
| Cultivar | Species | pAMT Allele | Total Capsinoids (µg/g DW) | Dominant Capsinoid | Capsaicinoids |
|---|---|---|---|---|---|
| CH-19 Sweet | C. annuum | 1-bp insertion (1291T) | 1,332–5,825 | Capsiate | Undetectable |
| Belize Sweet | C. chinense | Unknown | Up to 7,441 | Nordihydrocapsiate | Trace amounts |
| Himo | C. annuum | pamt2 (missense) | 415–744 | Capsiate | Undetectable |
| Color Piman Yellow | C. annuum | pamt10 (nonsense) | Not reported | – | Undetectable |
Tissue-specific and developmental regulation of capsiate biosynthesis involves coordinated expression of CAD, Pun1, and phenylpropanoid genes. In CH-19 Sweet:
Heterosis studies reveal parent-of-origin effects on capsinoid accumulation. F₁ hybrids between pungent (e.g., ‘Habanero’) and non-pungent (pAMT-mutant) parents show 2–3× higher capsinoids than either parent when the mutant is the female. Reciprocal crosses exhibit lower accumulation, suggesting maternal inheritance of regulatory factors [9]. In interspecific hybrids (e.g., C. annuum × C. chinense), novel combinations of transcription factors like MYB31 and bHLH62 drive overexpression of CAD and Pun1, further amplifying capsinoid production [9] [10].
Table 3: Transcriptional Regulators of Capsiate Biosynthesis
| Gene/Regulator | Function | Expression Pattern | Impact on Capsinoids |
|---|---|---|---|
| CaCAD1 | Vanillin → Vanillyl alcohol | Upregulated in red fruit placenta | Positive correlation (r=0.92) |
| Pun1 | Condensation of vanillyl alcohol + FA | Placenta-specific; peaks at 20–30 DAF | Essential for capsiate formation |
| MYB31 | Activates phenylpropanoid promoters | Enhanced in heterotic hybrids | Increases precursor supply |
| bHLH62 | Interacts with MYB31 | Co-expressed with CAD in placenta | Modulates CAD expression |
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5